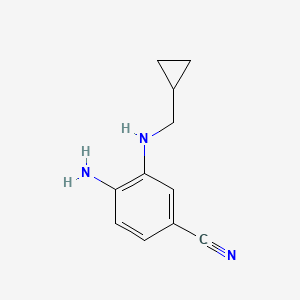
4-Amino-3-(cyclopropylmethylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile is a chemical compound with the molecular formula C11H13N3. It is known for its unique structure, which includes an amino group, a cyclopropylmethylamino group, and a benzonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with cyclopropylmethylamine under specific conditions to introduce the cyclopropylmethylamino group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-amino-3-[(methylamino)amino]Benzonitrile
- 4-amino-3-[(ethylamino)amino]Benzonitrile
- 4-amino-3-[(propylamino)amino]Benzonitrile
Uniqueness
4-amino-3-[(cyclopropylmethyl)amino]Benzonitrile is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
生物活性
4-Amino-3-(cyclopropylmethylamino)benzonitrile is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC1CN(C2=CC=C(C=C2)N)C#N |
This compound features an amino group and a cyano group attached to a benzene ring, with a cyclopropylmethylamino substituent, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the amino and cyano groups allows for hydrogen bonding and electrostatic interactions with target proteins, potentially influencing their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their signaling pathways.
- Antiviral Activity : Preliminary studies suggest it may inhibit viral entry, particularly in the context of filoviruses such as Ebola and Marburg viruses .
Antiviral Properties
Research indicates that this compound may exhibit antiviral properties. In vitro studies have shown that related compounds in the 4-(aminomethyl)benzamide class demonstrated significant inhibition against Ebola virus entry, suggesting that structural analogs like this compound could possess similar activities .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic processes within microbial cells.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced through structural modifications. SAR studies suggest that variations in the cyclopropyl group or alterations to the amino substituent can significantly affect the compound's potency against specific targets.
Key Findings:
- Cyclopropyl Group Variations : Modifying the size or electronic properties of the cyclopropyl group can enhance binding affinity to viral proteins.
- Amino Substituent Changes : Different amino groups can lead to variations in enzyme inhibition efficiency, impacting overall biological activity .
Case Studies
- Ebola Virus Inhibition : A study demonstrated that compounds structurally related to this compound exhibited EC50 values below 10 μM against Ebola virus pseudoviruses, indicating strong antiviral potential .
- Antimicrobial Testing : In various assays, derivatives of this compound were tested against a range of bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
4-amino-3-(cyclopropylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H13N3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-5,8,14H,1-2,7,13H2 |
InChIキー |
ZEJAJZMXJWBKJR-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2=C(C=CC(=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















